molecular formula C4H3ClO2S2 B1351042 Thiophene-3-sulfonyl Chloride CAS No. 51175-71-4

Thiophene-3-sulfonyl Chloride

Cat. No.: B1351042
CAS No.: 51175-71-4
M. Wt: 182.7 g/mol
InChI Key: YSPWSQNKRBSICH-UHFFFAOYSA-N
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Description

Thiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C4H3ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

Thiophene-3-sulfonyl Chloride is a synthetic compound that is used in various chemical reactions. It is primarily used as a reagent in the synthesis of other compounds . The primary targets of this compound are the molecules it reacts with during these synthesis processes.

Mode of Action

This compound is an electrophile, meaning it has a tendency to accept electrons and form bonds with nucleophilic (electron-rich) compounds . This property allows it to participate in various types of chemical reactions, including substitution reactions . In these reactions, this compound interacts with its targets by exchanging one or more of its atoms with atoms in the target molecule, leading to the formation of new compounds.

Biochemical Pathways

The compounds synthesized using this compound can have various biological activities and can interact with different biochemical pathways depending on their structure and properties .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. The properties and effects of these compounds can vary widely depending on their structure and the conditions under which they were synthesized .

Preparation Methods

Thiophene-3-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonation of thiophene using chlorosulfonic acid, often in the presence of phosphorus pentachloride (PCl5). This reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted thiophenes, sulfonamides, and other functionalized derivatives.

Comparison with Similar Compounds

Biological Activity

Thiophene-3-sulfonyl chloride is an important compound in medicinal chemistry, known for its versatile biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfonyl chloride group. Its chemical structure can be represented as follows:

C4H3ClO2S\text{C}_4\text{H}_3\text{ClO}_2\text{S}

This compound is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur. The sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis.

1. Antioxidant Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antioxidant properties. For instance, one study synthesized various thiophenyl-chalcone derivatives, including those with the sulfonyl chloride moiety. The compound 4e showed strong antioxidant activity with IC50 values of 13.12 μM in the ABTS assay, outperforming quercetin (IC50 = 15.49 μM), a well-known antioxidant . The structure-activity relationship indicated that the presence of hydroxyl groups in these compounds contributed to their enhanced activity.

Table 1: Antioxidant Activity of Thiophenyl-Chalcone Derivatives

CompoundDPPH (IC50, µM)ABTS (IC50, µM)
4a62.72 ± 1.0466.18 ± 0.65
4b47.95 ± 0.9261.98 ± 0.66
4cWeakWeak
4dStrongStrong
4e 18.32 ± 0.75 13.12 ± 1.00

2. Antimicrobial Activity

Thiophene derivatives have also shown promising antimicrobial activity against various pathogens. A study reported the minimum inhibitory concentrations (MICs) of different thiophene compounds against Colletotrichum gloeosporioides and Alternaria alternata. For example, one derivative exhibited an MIC of 128 µg/mL against Colletotrichum gloeosporioides, indicating significant antifungal potential .

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundPathogenMIC (µg/mL)
Thiophene Derivative AColletotrichum gloeosporioides128
Thiophene Derivative BAlternaria alternata32

3. Antiviral Activity

This compound has been explored for its antiviral properties as well. Research indicates that certain thiophene derivatives can inhibit viral replication effectively. For instance, thiophene[3,2-d]pyrimidine derivatives were found to exhibit potent antiviral activity against HIV strains with resistance mutations, with EC50 values as low as 0.032 μM . This highlights the potential of thiophene-based compounds in developing antiviral therapies.

The biological activities of this compound are often attributed to its ability to form reactive intermediates that interact with biological targets such as enzymes and receptors. For example, the sulfonyl chloride group can undergo nucleophilic attack by amines to form sulfonamides, which are known for their biological activity . Additionally, the electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the thiophene ring, facilitating interactions with nucleophiles in biological systems.

Case Study: Antioxidant Evaluation

In a detailed investigation into the antioxidant properties of thiophenyl-chalcone derivatives, researchers synthesized various compounds and evaluated their activity using DPPH and ABTS assays. The results indicated that compounds containing hydroxyl groups exhibited superior antioxidant capabilities compared to those without such substitutions .

Case Study: Antiviral Research

A series of studies on thiophene[3,2-d]pyrimidine derivatives demonstrated their effectiveness against HIV-1 variants resistant to existing treatments. These compounds were synthesized and tested in vitro, revealing significant potency and highlighting their potential as new antiviral agents .

Properties

IUPAC Name

thiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPWSQNKRBSICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380028
Record name Thiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51175-71-4
Record name Thiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiophene-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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